

Physicochemical Properties of 8-Bromo-6-fluoroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-Bromo-6-fluoroquinoline

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Introduction

8-Bromo-6-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research.[1][2] As a versatile chemical intermediate, it serves as a crucial building block for the synthesis of novel compounds, particularly in the development of advanced fluoroquinolone antibiotics.[1] The strategic placement of a fluorine atom at the C-6 position and a bromine atom at the C-8 position profoundly influences the molecule's physicochemical properties and biological activity.[1] The fluorine atom can enhance metabolic stability and membrane permeability, while the bromine atom may increase lipophilicity and modulate interactions with biological targets.[2] Research indicates that the C-8 bromine substitution can enhance the potency of fluoroquinolones against resistant bacterial strains, making this scaffold critical for designing next-generation antibiotics to combat multidrug resistance.[1] This document provides a comprehensive overview of the core physicochemical properties of **8-Bromo-6-fluoroquinoline**, detailed experimental protocols for their determination, and its biological context.

Core Physicochemical Properties

The known physicochemical properties of **8-Bromo-6-fluoroquinoline** are summarized below. It is important to note that several of these values are predicted through computational models and await experimental verification.

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrFN	[2][3]
Molecular Weight	226.04 g/mol	[1]
CAS Number	22960-18-5	[1][3][4]
Appearance	Off-white to light brown solid	[4]
Boiling Point	294.9 ± 20.0 °C (Predicted)	[4]
Density	1.647 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	1.67 ± 0.20 (Predicted)	[4]
Vapour Pressure	0.00277 mmHg at 25°C	[5]
Storage Conditions	Sealed in a dry place at room temperature	[4]

Experimental Protocols

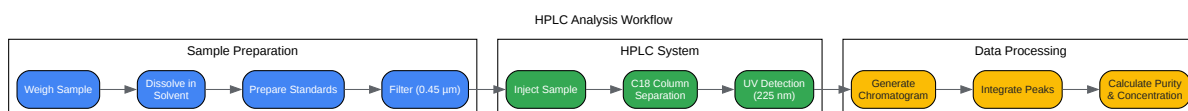
Detailed experimental protocols for the precise determination of the physicochemical properties of quinoline derivatives are crucial for quality control and research purposes. While specific experimental data for **8-Bromo-6-fluoroquinoline** is limited in published literature, the following section outlines standard methodologies adapted for this class of compounds.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for determining the purity of **8-Bromo-6-fluoroquinoline**.

- Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., Dikma Diamonsil C18, 5 µm, 4.6 mm × 250 mm) is suitable for this class of aromatic compounds.[6]
- Sample Preparation:

- Accurately weigh approximately 10 mg of the **8-Bromo-6-fluoroquinoline** sample.
- Dissolve the sample in 10 mL of a suitable solvent such as acetonitrile or methanol to create a stock solution.
- Perform serial dilutions to prepare a series of standard solutions for calibration.
- Filter all solutions through a 0.45 μm syringe filter before injection to remove particulate matter.[6]
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and water is typically effective.
 - Flow Rate: 1.0 mL/min.[6]
 - Injection Volume: 10 μL .[6]
 - Detection: UV detection at a wavelength of 225 nm.[6]
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Quantification can be achieved by creating a calibration curve from the standard solutions.



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*HPLC analysis workflow for **8-Bromo-6-fluoroquinoline**.*

Melting Point Determination

- Methodology: The melting point can be determined using the capillary method.

- Procedure:
 - A small, finely powdered sample of **8-Bromo-6-fluoroquinoline** is packed into a capillary tube.
 - The tube is placed in a calibrated melting point apparatus.
 - The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

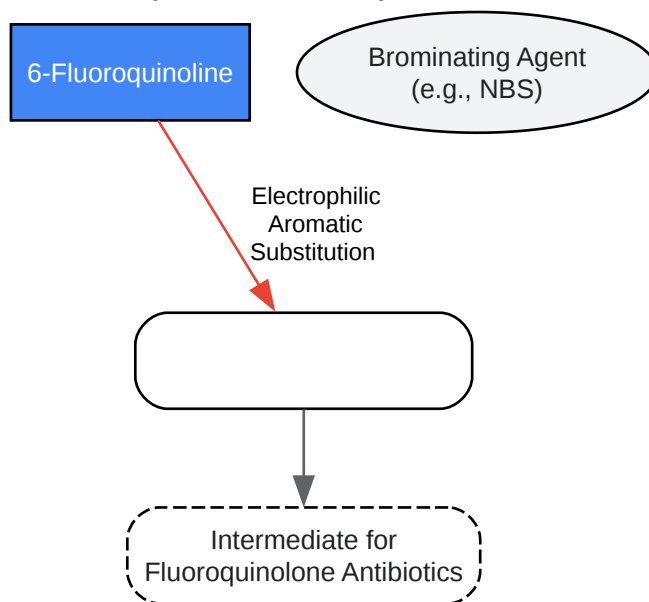
Solubility Assessment

- Methodology: A qualitative or quantitative assessment can be performed using the shake-flask method.
- Procedure:
 - An excess amount of **8-Bromo-6-fluoroquinoline** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
 - The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
 - The suspension is filtered to remove undissolved solid.
 - The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry, to establish the solubility.

Synthesis and Biological Context

8-Bromo-6-fluoroquinoline is typically synthesized through halogenation of a quinoline precursor. One common strategy involves the direct bromination of 6-fluoroquinoline using a brominating agent like N-bromosuccinimide (NBS).^[1]

Synthetic Pathway Overview

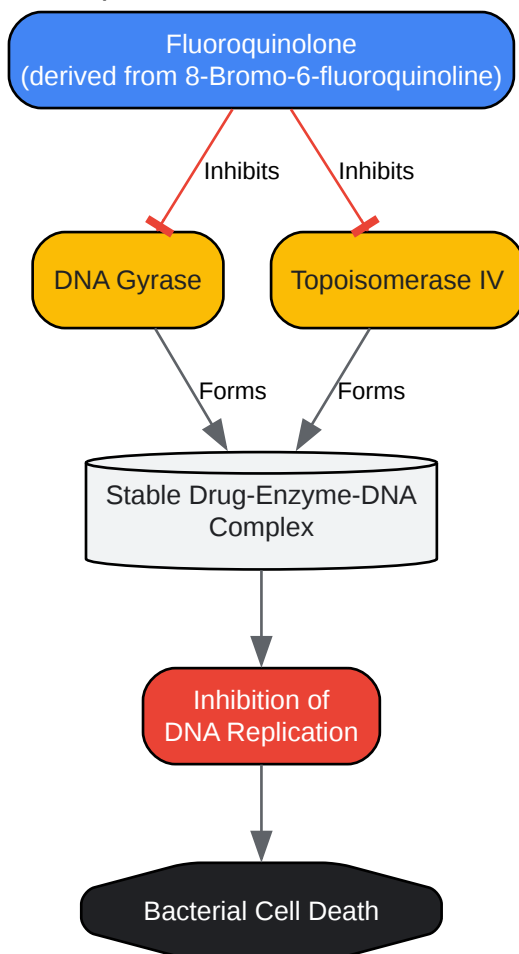


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*Simplified synthesis route to **8-Bromo-6-fluoroquinoline**.*

The primary application of this compound is in the synthesis of fluoroquinolone antibiotics.[1] This class of drugs acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][7] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The C-8 bromo substituent has been shown to be particularly effective in enhancing potency against resistant bacterial mutants.[1]

Fluoroquinolone Mechanism of Action



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Inhibitory pathway of fluoroquinolone antibiotics.

Safety and Handling

As with many halogenated aromatic compounds, **8-Bromo-6-fluoroquinoline** must be handled with appropriate safety precautions.

- Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

- Disposal: Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local regulations.[5]

Conclusion

8-Bromo-6-fluoroquinoline is a key heterocyclic building block with defined physicochemical properties that make it valuable for synthetic chemistry, particularly in the field of antibacterial drug discovery. Its structure is optimized for creating potent fluoroquinolone derivatives capable of overcoming bacterial resistance. Further experimental validation of its predicted properties will aid in its broader application in research and development.

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- To cite this document: BenchChem. [Physicochemical Properties of 8-Bromo-6-fluoroquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287374#physicochemical-properties-of-8-bromo-6-fluoroquinoline]

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